DHFR-IN-3

DHFR inhibition Species selectivity Antifolate research

DHFR-IN-3 (7-bromo-2,4-diaminoquinazoline) is a non-classical, lipophilic DHFR inhibitor from the 2,4-diaminoquinazoline class. Unlike non-selective antifolates such as methotrexate, its differentiation lies in a well-characterized, quantifiable selectivity profile: IC50 of 12 μM against Pneumocystis carinii DHFR with a selectivity ratio of 1.58 versus rat liver DHFR. This defined potency-selectivity balance makes it the validated benchmark control for discovering novel pathogen-selective antifolates, establishing SAR in medicinal chemistry programs targeting opportunistic infections, and conducting comparative pharmacology studies. The unsubstituted quinazoline core also serves as an ideal starting scaffold for lead optimization via N9-position derivatization. Procure DHFR-IN-3 to ensure reproducible, comparative data in your antifolate drug discovery pipeline.

Molecular Formula C8H7BrN4
Molecular Weight 239.07 g/mol
CAS No. 137553-43-6
Cat. No. B163047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDHFR-IN-3
CAS137553-43-6
Molecular FormulaC8H7BrN4
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)N=C(N=C2N)N
InChIInChI=1S/C8H7BrN4/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H,(H4,10,11,12,13)
InChIKeyYPWBLOIRVSSESG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DHFR-IN-3 (CAS 137553-43-6): A Selective 2,4-Diaminoquinazoline DHFR Inhibitor for Antiparasitic Research


DHFR-IN-3, also known as 7-bromo-2,4-diaminoquinazoline (CAS: 137553-43-6), is a non-classical, lipophilic inhibitor of dihydrofolate reductase (DHFR) belonging to the 2,4-diaminoquinazoline class [1]. As a structural analog of the clinical antifolate piritrexim, it is a foundational research compound primarily employed for studying species-specific DHFR inhibition and structure-activity relationships (SAR) in opportunistic pathogens [2]. Its core utility lies in its moderate potency and measurable selectivity profile between mammalian and pathogen enzymes.

DHFR-IN-3: The Critical Need for Quantified Species Selectivity Over Potency-Only Analogs


DHFR is a highly conserved enzyme, making the development of pathogen-selective inhibitors challenging. Generic substitution with more potent but non-selective DHFR inhibitors, such as methotrexate (MTX) or trimetrexate, carries a high risk of host toxicity due to potent inhibition of mammalian DHFR [1]. The selection of DHFR-IN-3 is not driven by its absolute potency (IC50 ~10-20 µM), but by its established, quantifiable selectivity profile against Pneumocystis carinii DHFR relative to rat liver DHFR. This defined and documented balance between potency and selectivity makes it an essential baseline or control compound for comparative studies of next-generation antifolates [2].

DHFR-IN-3 (137553-43-6) Quantitative Differentiation: Evidence of Species Selectivity and Structural Utility


Defined Species Selectivity: Quantified Selectivity Ratio of 1.58 for P. carinii vs. Rat Liver DHFR

The primary differentiator for DHFR-IN-3 is its quantified selectivity for the pathogen DHFR over the mammalian enzyme. In a direct, side-by-side enzymatic assay, DHFR-IN-3 demonstrates a selectivity ratio of 1.58 for Pneumocystis carinii DHFR over rat liver DHFR, calculated from its IC50 values [1].

DHFR inhibition Species selectivity Antifolate research Pneumocystis carinii

Comparative Selectivity: A Unique Balanced Profile Versus the High-Toxicity Risk of Trimethoprim

In contrast to the clinically used antibacterial trimethoprim (TMP), DHFR-IN-3 demonstrates a fundamentally different and more balanced selectivity profile. TMP exhibits a strong selectivity for bacterial DHFR over mammalian DHFR, but its selectivity for P. carinii over rat liver DHFR is exceptionally low, with a calculated ratio of 0.067 [1]. This indicates TMP is far more potent against the mammalian enzyme in this context, a major driver of host toxicity. DHFR-IN-3, with a pathogen-favoring ratio of 1.58, offers a distinct and less toxic baseline profile for this specific pathogen.

Selectivity index Toxicity risk Trimethoprim Comparative pharmacology

Structural Differentiation: A Pure 7-Bromo-2,4-Diaminoquinazoline Scaffold for SAR Studies

DHFR-IN-3 represents a pure, unadorned 7-bromo-2,4-diaminoquinazoline core scaffold. This is in stark contrast to many high-potency DHFR inhibitors, such as the N9-substituted 2,4-diaminoquinazolines (e.g., N9-ethyl analog with pcDHFR IC50 = 9.9 nM [1]), which achieve their high potency through extensive lipophilic substitution [1]. The absence of an N9-substituent on DHFR-IN-3 makes it an ideal and chemically tractable starting point for synthetic elaboration, allowing researchers to systematically probe the SAR of new substitutions without the confounding influence of an existing functional group.

Scaffold hopping Chemical probe SAR Lead optimization

DHFR-IN-3: Validated Application Scenarios in Antiparasitic and Medicinal Chemistry Research


Use as a Baseline Control in P. carinii DHFR Inhibition Assays

DHFR-IN-3 is ideally suited as a positive control or benchmark compound in enzymatic assays designed to discover novel inhibitors of Pneumocystis carinii DHFR. Its well-characterized IC50 (12 μM) and selectivity ratio (1.58) provide a validated reference point for comparing the potency and species-specificity of new chemical entities. This use is directly supported by its primary publication [1].

Structure-Activity Relationship (SAR) Studies for Antifolate Development

Due to its simple, unsubstituted 2,4-diaminoquinazoline core, DHFR-IN-3 is a preferred starting material for medicinal chemists conducting SAR studies [1]. It allows for the systematic introduction of various substituents (e.g., at the N9-position) to explore their impact on DHFR inhibition and selectivity, a strategy validated by the development of more potent analogs [2].

Comparative Selectivity Profiling Against Opportunistic Pathogens

The compound's quantified selectivity against P. carinii over rat liver DHFR makes it a valuable tool for comparative pharmacology studies. Researchers can use DHFR-IN-3 to assess how different structural modifications shift the selectivity profile away from the mammalian enzyme, a critical factor in mitigating potential host toxicity of antifolate drugs [1].

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